molecular formula C9H8O3S2 B15046618 Methyl 4-oxo-5,6-dihydrothieno[2,3-b]thiopyran-6-carboxylate

Methyl 4-oxo-5,6-dihydrothieno[2,3-b]thiopyran-6-carboxylate

Cat. No.: B15046618
M. Wt: 228.3 g/mol
InChI Key: JZJRLMOJJORPIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-oxo-5,6-dihydrothieno[2,3-b]thiopyran-6-carboxylate ( 1404312-29-3) is a high-purity chemical compound offered for research and development purposes. This compound, with the molecular formula C 9 H 8 O 3 S 2 and a molecular weight of 228.29 g/mol, serves as a versatile synthetic intermediate in organic and medicinal chemistry . Its structure integrates fused thiopyran and thiophene rings, a framework recognized as a valuable scaffold in drug discovery. Compounds based on the 5,6-dihydro-4-oxo-4H-thieno[2,3-b]thiopyran structure have demonstrated a range of interesting biological activities in scientific research, including antifungal and antibacterial effects . Furthermore, this core structure is a key precursor in the synthesis of more complex molecules. For instance, research and patent literature indicates its utility in the synthesis of intermediates for active pharmaceutical ingredients such as Dorzolamide . As such, this methyl ester is a critical building block for researchers working in the development of novel therapeutic agents. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications and is absolutely not for personal use.

Properties

Molecular Formula

C9H8O3S2

Molecular Weight

228.3 g/mol

IUPAC Name

methyl 4-oxo-5,6-dihydrothieno[2,3-b]thiopyran-6-carboxylate

InChI

InChI=1S/C9H8O3S2/c1-12-8(11)7-4-6(10)5-2-3-13-9(5)14-7/h2-3,7H,4H2,1H3

InChI Key

JZJRLMOJJORPIX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(=O)C2=C(S1)SC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-5,6-dihydrothieno[2,3-b]thiopyran-6-carboxylate typically involves cyclization reactions. One common method is the [3+3] cyclization process, where a three-carbon unit reacts with another three-carbon unit to form the six-membered thienopyran ring . Another approach is the [4+2] cyclization, which involves a four-carbon unit reacting with a two-carbon unit . These reactions often require specific catalysts and controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Target Compound :

  • Core Structure: Fused thieno[2,3-b]thiopyran with 5,6-dihydro saturation.
  • Functional Groups : 4-oxo (ketone), methyl carboxylate ester.
  • Molecular Formula : Estimated as C₉H₈O₃S₂ (MW ≈ 228.3 g/mol).

Analog 1: Methyl 4-((1-alkyl-2-oxo-5-methyl-1,2-dihydropyridin-3-yl)amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylates (6a-b)

  • Core Structure: Thieno[2,3-d]pyrimidine (fully aromatic).
  • Functional Groups: 2-oxo dihydropyridine, methyl carboxylate, alkylamino substituents.
  • Molecular Weight : Higher (~350–400 g/mol) due to additional substituents.
  • Key Difference : Pyrimidine ring vs. thiopyran; aromaticity vs. partial saturation.

Analog 2 : 3-(((...)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran derivative (Compound 9)

  • Core Structure: Pyrimidinone with a thioether-linked terpene substituent.
  • Functional Groups: 4-oxopyrimidinone, tert-butyldimethylsilyl ether, methoxy-protected sugar.
  • Key Difference : Complex substituents and sugar-like backbone absent in the target compound.

Physicochemical Properties

Property Target Compound Analog 1 (6a-b) Analog 2 (Compound 9)
Molecular Weight ~228.3 g/mol ~350–400 g/mol ~800–850 g/mol
Solubility Moderate in polar solvents (DMSO, DMF) Low due to aromaticity Low (hydrophobic substituents)
Stability Oxidation-sensitive (S atoms) More stable (aromatic) High (steric protection)

Crystallographic and Computational Studies

  • Crystallographic data for such compounds are often resolved using programs like SHELXL .

Biological Activity

Methyl 4-oxo-5,6-dihydrothieno[2,3-b]thiopyran-6-carboxylate is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects based on available research findings.

  • Molecular Formula : C₈H₇O₃S₃
  • Molecular Weight : 282.79 g/mol
  • CAS Number : 120279-87-0

Antimicrobial Activity

Research indicates that derivatives of thieno[2,3-b]thiopyran compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that related compounds showed moderate antimicrobial activity against various bacterial and fungal strains, comparable to established antibiotics like Synthomycine and Streptomycin .

Table 1: Antimicrobial Activity of Thieno[2,3-b]thiopyran Derivatives

Compound NameActivity AgainstComparison
This compoundVarious bacterial strainsSimilar to Synthomycine
5-methyl-4-thio-6-(1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidineProteus vulgaris, Pseudomonas aeruginosaHigher than Streptomycin

Anticancer Properties

The compound's structure suggests potential interactions with biological targets involved in cancer progression. Research into similar thienopyran derivatives has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For example, certain compounds have been identified as dual inhibitors targeting specific pathways critical for tumor growth .

Case Study: Dual Inhibition Mechanism

A study on a related compound indicated that it induced cell cycle arrest and increased apoptosis in glioblastoma cells. This was achieved by targeting specific proteins involved in the cell cycle and apoptosis pathways .

Other Biological Activities

In addition to antimicrobial and anticancer activities, thieno[2,3-b]thiopyran derivatives have been investigated for their potential as anti-inflammatory agents and their effects on metabolic disorders. The biological mechanisms often involve modulation of enzyme activities and inhibition of inflammatory cytokines.

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